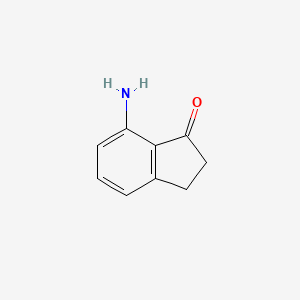

7-Amino-2,3-dihydroinden-1-one

CAS No.: 628732-03-6

Cat. No.: VC2510329

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 628732-03-6 |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 7-amino-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H9NO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5,10H2 |

| Standard InChI Key | GZRHFGSCUQBJHR-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C=CC=C2N |

| Canonical SMILES | C1CC(=O)C2=C1C=CC=C2N |

Introduction

Chemical Structure and Properties

7-Amino-2,3-dihydroinden-1-one (CAS: 628732-03-6) is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. It is structurally characterized as a derivative of indanone, featuring an amino group (-NH₂) at the 7th position of the indanone ring system .

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that contribute to its reactivity and biological activities. Table 1 summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 628732-03-6 |

| IUPAC Name | 7-amino-2,3-dihydroinden-1-one |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Boiling Point | 325.8 °C (at 760 mm Hg) |

| InChI | InChI=1S/C9H9NO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5,10H2 |

| InChIKey | GZRHFGSCUQBJHR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C1C=CC=C2N |

The compound's structure consists of a bicyclic ring system with a fused benzene ring and a five-membered cyclopentanone ring, with the amino group positioned on the benzene ring . This structural arrangement significantly influences its chemical behavior and biological interactions.

Structural Characteristics

The presence of both an amino group and a carbonyl functional group in the molecule provides it with diverse chemical reactivity. The amino group serves as a nucleophilic center, while the carbonyl group functions as an electrophilic site, enabling the compound to participate in various chemical transformations . These structural features also facilitate hydrogen bonding with biological macromolecules, which contributes to its biological activities.

Synthesis and Preparation Methods

The synthesis of 7-Amino-2,3-dihydroinden-1-one typically involves specific reduction reactions of precursor compounds. Understanding these synthetic routes is essential for researchers working with this compound.

Common Synthetic Routes

The primary method for synthesizing 7-Amino-2,3-dihydroinden-1-one involves the reduction of 7-nitro-2,3-dihydroinden-1-one. This reduction can be achieved through several approaches:

-

Catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst

-

Chemical reduction using iron powder under acidic conditions

-

Alternative reducing agents that can convert the nitro group to an amino functionality

Industrial Production Considerations

For industrial-scale production, the synthetic methods are typically optimized for efficiency and yield. Continuous flow reactors and carefully controlled reaction conditions enhance productivity while maintaining product quality. The scale-up process must address challenges related to heat transfer, mixing efficiency, and safety considerations associated with the reduction reactions.

Chemical Reactivity and Transformations

7-Amino-2,3-dihydroinden-1-one demonstrates versatile chemical reactivity, which makes it valuable as a synthetic intermediate in preparing more complex molecules.

Key Reaction Types

The compound can undergo various chemical reactions due to its functional groups:

Oxidation Reactions

The amino group can be oxidized to form nitroso or nitro derivatives, using oxidizing agents such as potassium permanganate or hydrogen peroxide under appropriate conditions.

Reduction Reactions

The carbonyl group can be reduced to form corresponding alcohol derivatives (7-amino-2,3-dihydroinden-1-ol), typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions

The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives. This can be achieved using halogenating agents such as thionyl chloride or phosphorus tribromide.

Role in Organic Synthesis

In organic synthesis, 7-Amino-2,3-dihydroinden-1-one serves as an important building block for constructing more complex molecules. The indanone framework, particularly with the amino functionality, provides a scaffold for further elaboration toward bioactive compounds . The compound can participate in various synthetic methodologies, including Friedel-Crafts reactions, which are commonly employed in the synthesis of indanone derivatives .

Biological Activity and Pharmacological Significance

Research has demonstrated that 7-Amino-2,3-dihydroinden-1-one possesses significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that 7-Amino-2,3-dihydroinden-1-one exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness has been quantified through minimum inhibitory concentration (MIC) values against specific bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in developing novel antimicrobial agents, particularly against common pathogenic bacteria.

Anticancer Properties

Research has indicated that 7-Amino-2,3-dihydroinden-1-one demonstrates anticancer activity against various cancer cell lines. In vitro studies have evaluated its cytotoxic effects, with notable results against lung cancer cells (A549) at a concentration of 20 µM. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Structure-Activity Relationships

The biological activity of 7-Amino-2,3-dihydroinden-1-one is significantly influenced by its structural features. The amino group at position 7 appears to be crucial for its antimicrobial and anticancer properties. This is evident when comparing its activity with structurally similar compounds that have different substituents or substitution patterns.

Comparative Analysis with Structurally Related Compounds

To better understand the unique properties of 7-Amino-2,3-dihydroinden-1-one, it is valuable to compare it with structurally related compounds.

Comparison with Analogous Compounds

The following table provides a comparison of 7-Amino-2,3-dihydroinden-1-one with structurally related compounds:

This comparison highlights how minor structural variations can significantly impact the biological and chemical properties of these compounds.

Structure-Property Relationships

The position of the amino group and the nature of other substituents play crucial roles in determining the properties and activities of indanone derivatives. For instance, 7-Nitro-2,3-dihydroinden-1-one, which is a precursor to 7-Amino-2,3-dihydroinden-1-one, shows less effective antimicrobial activity compared to the amino derivative. Similarly, 3-Amino-1-indanone, with the amino group at position 3 instead of position 7, exhibits a different biological activity profile.

Applications in Research and Industry

7-Amino-2,3-dihydroinden-1-one has several applications in both research and industrial settings, owing to its unique structural features and biological activities.

Pharmaceutical Research Applications

In pharmaceutical research, 7-Amino-2,3-dihydroinden-1-one serves as:

-

A lead compound for developing novel antimicrobial agents, particularly against resistant bacterial strains

-

A potential scaffold for anticancer drug development, given its cytotoxic effects on cancer cells

-

A structural component in the synthesis of enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors, which are relevant for neurodegenerative diseases like Alzheimer's

Synthetic Chemistry Applications

In synthetic chemistry, the compound functions as:

-

An intermediate in the synthesis of complex organic molecules

-

A building block for constructing heterocyclic compounds with potential biological activities

-

A model compound for studying reaction mechanisms and developing new synthetic methodologies

Industrial Applications

In industrial settings, 7-Amino-2,3-dihydroinden-1-one has potential applications in:

-

Production of dyes and pigments, utilizing the reactivity of the amino group

-

Development of specialty chemicals for various industrial processes

-

Protein degrader building blocks, as indicated by some commercial suppliers

Current Research Trends and Future Directions

Research on 7-Amino-2,3-dihydroinden-1-one continues to evolve, with several emerging trends and future directions worthy of attention.

Emerging Research Areas

Current research focuses on:

-

Development of more efficient and environmentally friendly synthetic methods for preparing 7-Amino-2,3-dihydroinden-1-one and its derivatives

-

Exploration of its potential as a template for designing targeted drug delivery systems

-

Investigation of structure-activity relationships to optimize biological activities

-

Computational studies to predict new applications and properties

Future Research Directions

Future research may explore:

-

Development of combination therapies utilizing 7-Amino-2,3-dihydroinden-1-one derivatives with established antimicrobial or anticancer agents

-

Investigation of the compound's interactions with specific biological targets using advanced molecular modeling techniques

-

Exploration of sustainable production methods aligned with green chemistry principles

-

Evaluation of the compound's potential in addressing emerging medical challenges, such as drug-resistant infections

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume